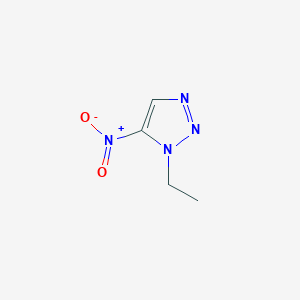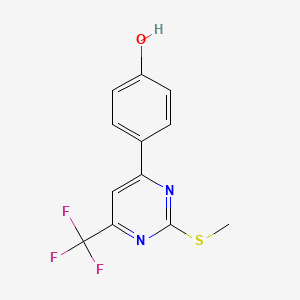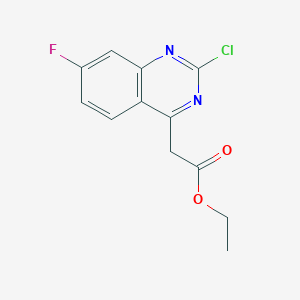
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . Another approach involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives, which are then cyclized with sodium hydroxide to yield the desired quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound often employs eco-efficient one-pot synthesis methods. These methods are designed to minimize waste and use water as a solvent, making the process more environmentally friendly . The reactions are typically carried out at room temperature, and the desired products are obtained through simple filtration.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinazoline derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, potassium cyanate, sodium hydroxide, and various nucleophiles. Reaction conditions often involve refluxing in organic solvents or carrying out reactions at room temperature in aqueous media .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors and other anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting the GABA-A receptor for its potential anticonvulsant activity.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . The compound’s fluorine and chlorine substituents enhance its binding affinity to these targets, making it a potent inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
- 4-Chloro-7-fluoroquinoline
- 4-Bromo-3-chloro-7-fluoroquinoline
Uniqueness
Ethyl 2-Chloro-7-fluoroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinazoline ring enhances its reactivity and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H10ClFN2O2 |
|---|---|
Peso molecular |
268.67 g/mol |
Nombre IUPAC |
ethyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-11(17)6-10-8-4-3-7(14)5-9(8)15-12(13)16-10/h3-5H,2,6H2,1H3 |
Clave InChI |
KOYWYVHNAZDZFF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=NC2=C1C=CC(=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



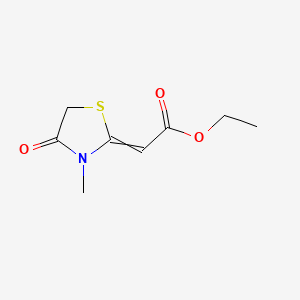
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
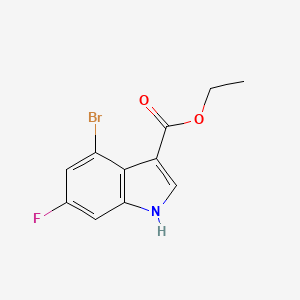
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)
![Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)

![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
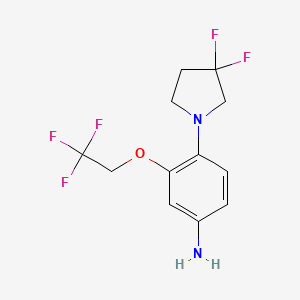
![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)
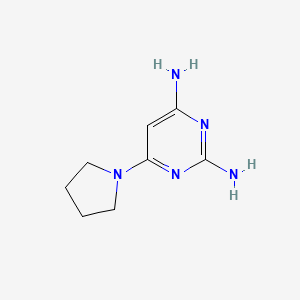
![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
